Mal(Br2)-Aca-OSu
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Overview
Description
Mal(Br2)-Aca-OSu is a novel organic compound synthesized from malonic acid, bromine, and acetic acid. It appears to have a wide range of applications in scientific research, including biochemical, physiological, and lab experiments.
Mechanism of Action
The mechanism of action of Mal(Br2)-Aca-OSu is not yet fully understood. However, it is believed that the bromine reacts with the malonic acid to form a brominated malonate, which is then further reacted with acetic acid to form the target compound. The reaction is believed to proceed through a series of nucleophilic substitution reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of Mal(Br2)-Aca-OSu are still being investigated. However, preliminary studies have shown that the compound has anti-inflammatory and anti-bacterial properties, as well as the potential to inhibit the growth of certain types of cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using Mal(Br2)-Aca-OSu in lab experiments include its low cost, ease of synthesis, and its ability to be easily stored and handled. However, there are also some limitations to using this compound. For example, the compound is sensitive to light and oxygen, and it is also toxic and should be handled with caution.
Future Directions
Future research on Mal(Br2)-Aca-OSu could focus on further elucidating its mechanism of action and exploring its potential applications in medicine and biotechnology. Additionally, further research could focus on increasing the yield and purity of the compound, as well as exploring the possibility of using the compound as a drug delivery system. Finally, further research could focus on the potential of the compound to be used as an antioxidant, as well as its potential to be used as a food preservative.
Synthesis Methods
Mal(Br2)-Aca-OSu is synthesized from malonic acid, bromine, and acetic acid. The synthesis begins with the preparation of a solution of bromine in acetic acid and malonic acid. The bromine solution is then added to the malonic acid, and the mixture is stirred to form a homogenous solution. The solution is then heated to a temperature of 80-90°C, and the reaction is allowed to proceed for 2-3 hours. After the reaction is complete, the solution is cooled and the product is isolated.
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-(3,4-dibromo-2,5-dioxopyrrol-1-yl)hexanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Br2N2O6/c15-11-12(16)14(23)17(13(11)22)7-3-1-2-4-10(21)24-18-8(19)5-6-9(18)20/h1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPDBTBEBDUMLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCN2C(=O)C(=C(C2=O)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Br2N2O6 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.08 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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